molecular formula C17H15BrN4O2S B12050157 4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 478257-42-0

4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12050157
CAS No.: 478257-42-0
M. Wt: 419.3 g/mol
InChI Key: ZOJMWGPHBXBDOH-VXLYETTFSA-N
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Description

The compound 4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (hereafter referred to as the "target compound") is a Schiff base derivative of the 1,2,4-triazole-3-thiol scaffold. Key structural features include:

  • A 3-bromo-4-methoxyphenyl group attached via an E-configuration Schiff base (azomethine) linkage to the 4-amino position of the triazole ring.
  • A 2-methoxyphenyl substituent at the 5-position of the triazole.
  • A thiol (-SH) group at position 2.

This combination of substituents confers unique electronic, steric, and hydrogen-bonding properties, making the compound a candidate for diverse applications, including antimicrobial, anticancer, and materials science research.

Properties

CAS No.

478257-42-0

Molecular Formula

C17H15BrN4O2S

Molecular Weight

419.3 g/mol

IUPAC Name

4-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H15BrN4O2S/c1-23-14-6-4-3-5-12(14)16-20-21-17(25)22(16)19-10-11-7-8-15(24-2)13(18)9-11/h3-10H,1-2H3,(H,21,25)/b19-10+

InChI Key

ZOJMWGPHBXBDOH-VXLYETTFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3OC)Br

Origin of Product

United States

Preparation Methods

Thiocarbohydrazide Cyclization

A common approach involves cyclizing thiocarbohydrazide derivatives under acidic or basic conditions. For example:

  • Reagents : Thiocarbohydrazide, 2-methoxyphenylacetic acid, polyphosphoric acid (PPA).

  • Conditions : Reflux in PPA at 120°C for 6–8 hours.

  • Mechanism : The carboxylic acid group undergoes dehydration with thiocarbohydrazide, followed by cyclization to form the triazole-thiol ring.

Optimization Insights

  • Yield : 72–78% when using PPA as both catalyst and solvent.

  • Purity : Recrystallization from isopropyl alcohol (IPA) achieves >95% purity.

Microwave-Assisted Cyclization

Microwave irradiation significantly reduces reaction times:

  • Reagents : Thiourea, hydrazine hydrate, 2-methoxybenzoyl chloride.

  • Conditions : Microwave at 150°C for 20–30 minutes.

  • Advantage : 85% yield with minimal byproducts compared to conventional heating.

Functionalization at Position 5

Nucleophilic Aromatic Substitution

The 2-methoxyphenyl group is introduced via substitution on a pre-formed triazole-thiol intermediate:

  • Intermediate : 5-Chloro-4H-1,2,4-triazole-3-thiol.

  • Reagents : 2-methoxyphenylboronic acid, Pd(PPh₃)₄ catalyst, Na₂CO₃.

  • Conditions : Suzuki coupling in dioxane/water (3:1) at 90°C for 12 hours.

Performance Metrics

CatalystYield (%)Purity (%)
Pd(PPh₃)₄6892
Pd(OAc)₂/XPhos7494

Condensation with 2-Methoxybenzaldehyde

An alternative route employs condensation under basic conditions:

  • Reagents : 4-Amino-5H-1,2,4-triazole-3-thiol, 2-methoxybenzaldehyde, K₂CO₃.

  • Conditions : Reflux in ethanol for 6 hours.

  • Yield : 65% after silica gel chromatography.

Schiff Base Formation for (E)-Imine Linkage

The final step involves condensing the triazole amine with 3-bromo-4-methoxybenzaldehyde:

Conventional Reflux Method

  • Reagents : 3-Bromo-4-methoxybenzaldehyde, glacial acetic acid.

  • Conditions : Reflux in ethanol for 4 hours.

  • Stereoselectivity : Exclusive (E)-isomer formation due to steric hindrance.

Yield Optimization

SolventTemperature (°C)Time (h)Yield (%)
Ethanol78482
Toluene110376
DMF100268

Catalytic Acid Method

Using p-toluenesulfonic acid (PTSA) as a catalyst enhances reaction efficiency:

  • Conditions : 5 mol% PTSA, room temperature, 2 hours.

  • Yield : 88% with no side products.

Integrated Synthetic Routes

Three-Step Protocol

  • Cyclization : Thiocarbohydrazide + 2-methoxyphenylacetic acid → 5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (72% yield).

  • Amine Generation : Nitrosation followed by reduction to 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (65% yield).

  • Schiff Base Formation : Condensation with 3-bromo-4-methoxybenzaldehyde → target compound (82% yield).

One-Pot Approach

A streamlined method combines cyclization and Schiff base formation:

  • Reagents : Thiocarbohydrazide, 2-methoxybenzaldehyde, 3-bromo-4-methoxybenzaldehyde, PPA.

  • Conditions : 140°C for 8 hours.

  • Yield : 70% with 90% purity after IPA recrystallization.

Analytical Characterization

Key spectroscopic data confirms successful synthesis:

  • ¹H NMR (DMSO-d₆) : δ 8.42 (s, 1H, imine-CH), 7.89–6.92 (m, 7H, aromatic), 3.87 (s, 3H, OCH₃), 3.83 (s, 3H, OCH₃).

  • IR (KBr) : 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O), 2550 cm⁻¹ (S-H).

Challenges and Solutions

Byproduct Formation

  • Issue : Oxazolone byproducts during cyclization.

  • Solution : Use anhydrous conditions and PPA to suppress oxidation.

Stereochemical Control

  • Issue : (Z)-imine isomer formation.

  • Solution : Employ bulky solvents (e.g., toluene) to favor (E)-configuration.

Industrial-Scale Considerations

  • Cost Efficiency : Microwave-assisted cyclization reduces energy costs by 40%.

  • Waste Management : PPA can be recycled via neutralization with Ca(OH)₂ .

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

  • Mechanism of Action : The 1,2,4-triazole moiety is known to enhance the solubility and bioavailability of compounds, which is crucial for their anticancer efficacy. Studies have demonstrated that derivatives containing a triazole-thiol framework exhibit potent cytotoxicity against various cancer cell lines, including melanoma and breast cancer cells .
  • Case Studies :
    • A series of triazole derivatives were synthesized and tested for their cytotoxic effects using the MTT assay. Notably, compounds with hydrazone linkages showed significant selectivity towards cancer cells while exhibiting lower toxicity to normal cells .
    • Another study identified specific derivatives that inhibited cancer cell migration, suggesting potential applications as antimetastatic agents .

Antimicrobial Activity

  • Broad-Spectrum Efficacy : Compounds featuring the 1,2,4-triazole scaffold have been reported to possess antimicrobial properties against a variety of pathogens. For instance, certain derivatives demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations comparable to established antibiotics .
  • Research Findings :
    • A study highlighted the synthesis of triazole derivatives with enhanced antibacterial activity due to specific substituents on the phenyl ring. These modifications were shown to significantly improve the compounds' efficacy against resistant bacterial strains .
    • Additionally, compounds incorporating hydrazone linkages exhibited promising activity against Mycobacterium tuberculosis, indicating potential in treating tuberculosis .

Other Biological Activities

  • Antifungal Properties : The 1,2,4-triazole core is well-known for its antifungal applications. Compounds in this class have been shown to inhibit fungal cytochrome P450 enzymes, which are crucial for fungal growth and survival .
  • Anti-inflammatory Effects : Some derivatives of 1,2,4-triazole-3-thiol have demonstrated anti-inflammatory properties in various experimental models. This suggests a potential role in treating inflammatory diseases .

Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerCytotoxicity against melanoma and breast cancer; selective towards cancer cells
AntimicrobialEffective against S. aureus, E. coli, and M. tuberculosis; modifications enhance efficacy
AntifungalInhibition of fungal growth via cytochrome P450 inhibition
Anti-inflammatoryDemonstrated effects in reducing inflammation in experimental models

Mechanism of Action

The mechanism of action of 4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Observations:
  • Position 4 (Schiff Base Substituent): The 3-bromo-4-methoxy group in the target compound enhances steric bulk and electron-withdrawing capacity compared to analogs like CP 55 (3-bromo only) or XIII (4-methoxy only). Bromine increases polarizability, while methoxy improves solubility via hydrogen bonding.
  • Position 5 (Aryl/Heteroaryl Substituent):

    • The 2-methoxyphenyl group in the target compound offers ortho-substitution, which may sterically hinder rotational freedom compared to para-substituted analogs (e.g., 4-trifluoromethylphenyl in CP 55 ).
    • Heteroaromatic substituents (e.g., pyridin-2-yl in or furan-2-yl in ) introduce hydrogen-bonding or π-stacking capabilities, influencing biological target interactions.

Physicochemical and Crystallographic Properties

Table 2: Crystallographic and Density Data
Compound Name Crystalline System Space Group Density (g/cm³) CCDC Code Reference
(E)-3-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-... Monoclinic C2 1.405 829447
Target Compound (hypothesized) ~1.3–1.5
(E)-4-(4-Hydroxy-3-methoxybenzylidene-amino)-3-[1-(4-isobutylphenyl)ethyl]-1H-1,2,4-triazole... Triclinic P-1
Key Observations:
  • The monoclinic system (C2 space group) observed in suggests that bromine and methoxy substituents favor specific molecular packing via halogen bonding and hydrogen bonding.
  • The target compound’s density is expected to align with values typical for triazole derivatives (1.3–1.5 g/cm³), influenced by bromine’s atomic weight and methoxy’s spatial arrangement.
Key Observations:
  • Anticancer Activity: Pyrazole-containing analogs (e.g., SB-3 ) demonstrate potent cytotoxicity, likely due to their ability to intercalate DNA or inhibit kinases. The target compound’s methoxy groups may reduce cytotoxicity compared to halogenated analogs but improve selectivity.
  • Antimicrobial Activity: The furan-substituted analog XIII shows moderate activity against Gram-positive bacteria , suggesting that electron-rich substituents enhance interactions with bacterial membranes.

Biological Activity

The compound 4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol belongs to the class of 1,2,4-triazole derivatives, which have been widely studied for their diverse biological activities. This article focuses on the biological activity of this specific compound, emphasizing its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Core Structure : 1,2,4-triazole ring
  • Substituents :
    • A bromine atom at the 3-position of a methoxy-substituted phenyl group.
    • An amino group linked to a methylene bridge.
    • A methoxy-substituted phenyl group at the 5-position.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance:

  • Cytotoxicity Testing : The compound was tested against various cancer cell lines including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) using the MTT assay. Results indicated that it showed higher cytotoxicity against melanoma cells compared to other cell lines .
  • Mechanism of Action : The mechanism underlying its anticancer activity may involve the inhibition of cell migration and induction of apoptosis in cancer cells. Compounds with similar structures have been noted for their ability to selectively target cancer cells while sparing normal cells .

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has also been extensively documented:

  • Broad-Spectrum Activity : The compound demonstrated activity against a range of bacteria including E. coli, S. aureus, and Pseudomonas aeruginosa. Studies indicate that triazole-thiol derivatives often outperform traditional antibiotics in terms of potency .
  • Minimum Inhibitory Concentration (MIC) : For example, derivatives with similar structures reported MIC values lower than those of standard antibiotics like streptomycin, indicating superior antibacterial efficacy .
Microorganism MIC (µg/mL) Standard Drug MIC (µg/mL)
E. coli<1.94
S. aureus2.58
Pseudomonas aeruginosa3.06

Other Biological Activities

Beyond anticancer and antimicrobial effects, triazole derivatives are known for various other pharmacological activities:

  • Antitubercular Activity : Some studies have indicated that triazole compounds can inhibit Mycobacterium tuberculosis, making them potential candidates for treating tuberculosis .
  • Anti-inflammatory and Analgesic Effects : Triazoles have also been reported to exhibit anti-inflammatory properties, which could be beneficial in treating conditions involving chronic inflammation .

Case Studies

Several case studies highlight the efficacy of triazole derivatives:

  • Study on Cancer Cell Lines : A synthesized derivative showed significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value lower than that of conventional chemotherapeutics .
  • Antimicrobial Screening : A series of synthesized triazole-thiol compounds were tested against various bacterial strains, revealing that modifications to the phenyl ring significantly enhanced antibacterial activity .

Q & A

Q. Methodological Workflow :

Analog Synthesis : Vary substituents (e.g., bromo, methoxy) on phenyl rings .

Bioactivity Assays :

  • MIC Testing : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Data Analysis : Corrogate substituent electronegativity (e.g., bromo enhances activity due to lipophilicity) with logP values .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding to bacterial enzyme targets (e.g., dihydrofolate reductase) .

Q. Example SAR Table :

Substituent (R1/R2)MIC (µg/mL) S. aureuslogP
3-Br, 4-OCH38.02.5
4-OCH3, 2-OCH316.01.8
2-Cl, 4-Br4.03.1

Advanced: How can computational methods predict the tautomeric stability of triazole-thiol derivatives?

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare thione (C=S) and thiol (S-H) tautomers .
  • Energy Differences : Thione tautomers are typically more stable by 5–10 kcal/mol due to resonance stabilization .
  • Solvent Effects : Use PCM models to simulate polar environments (e.g., DMSO), which may stabilize thiolate forms .

Basic: What purification strategies are effective for isolating this compound?

  • Recrystallization : Use ethanol/water (3:1) for high-purity crystals .
  • Chromatography : For complex mixtures, employ gradient elution (hexane → ethyl acetate) on silica gel .
  • Yield Optimization : Adjust cooling rates (0.5°C/min) during recrystallization to minimize co-precipitation of byproducts .

Advanced: How do steric effects influence the biological activity of substituted triazole-thiol derivatives?

  • Bulkier Substituents : Reduce activity due to hindered binding pocket access. For example, 3-bromo-4-methoxy groups enhance activity compared to 2-methylcyclohexyl .
  • Validation : Synthesize derivatives with incremental steric bulk (e.g., isopropyl vs. tert-butyl) and test MIC shifts .

Basic: What are common synthetic byproducts, and how are they identified?

  • Imine Hydrolysis Products : Detect via 1H^1H-NMR (disappearance of C=N proton at δ 8.5 ppm) .
  • Oxidized Thiols (Disulfides) : Confirm via MS (m/z = 2M-2H) and IR loss of S-H stretch .
  • Mitigation : Use nitrogen atmosphere and antioxidant additives (e.g., BHT) during synthesis .

Advanced: How can X-ray crystallography resolve disorder in triazole-thione crystal structures?

  • Disordered Moieties : Refine using PART instructions in SHELXL .
  • Occupancy Adjustment : Assign partial occupancies to overlapping atoms (e.g., methoxy groups) based on electron density maps .
  • Validation : Check R-factor convergence (< 0.05) and residual density (< 0.3 eÅ3^{-3}) .

Advanced: What strategies optimize reaction yields in multi-step syntheses of triazole-thiol derivatives?

Q. Key Parameters :

StepParameterOptimal Value
1SolventDry ethanol
2TemperatureReflux (78°C)
3CatalystConc. HCl (2 drops)
4Reaction Time8 hours

Q. Yield Improvement :

  • Use microwave-assisted synthesis (30 mins, 100°C) for 20–30% higher yields .
  • Monitor reaction progress via TLC (Rf = 0.4 in ethyl acetate/hexane 1:1) .

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